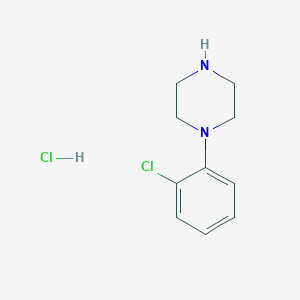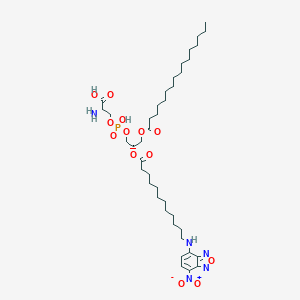
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine, also known as NBD-PS, is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. This phospholipid is a derivative of phosphatidylserine, a membrane phospholipid that is commonly found in eukaryotic cells. NBD-PS has a nitrobenzoxadiazole (NBD) fluorescent tag attached to its acyl chain, which allows for easy detection and visualization of the phospholipid in cells and tissues.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is based on the fluorescent properties of the NBD tag. When excited with light of a specific wavelength, the NBD tag emits fluorescence, which can be detected using fluorescence microscopy. The intensity of the fluorescence is proportional to the amount of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine present in the sample, which allows for quantification of the phospholipid.
Efectos Bioquímicos Y Fisiológicos
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has no known biochemical or physiological effects on cells or tissues. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine does not interfere with the normal function of the phospholipid in the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine in lab experiments is its ability to label and visualize phospholipids in live cells. This allows for the study of membrane dynamics and lipid trafficking in real-time. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is its sensitivity to environmental factors such as pH and temperature. Changes in these factors can affect the fluorescence properties of the NBD tag, which can lead to inaccurate results. Another limitation is the potential for photobleaching, which can reduce the fluorescence intensity of the NBD tag over time.
Direcciones Futuras
There are several future directions for research involving 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. One area of interest is the study of lipid trafficking in disease states such as cancer and neurodegenerative disorders. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be used to track the movement of lipids in diseased cells, which can provide insights into the underlying mechanisms of these diseases.
Another area of research is the development of new fluorescent probes based on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. These probes can be tailored to specific lipids or cellular processes, which can expand the range of applications for fluorescent microscopy.
Conclusion
In conclusion, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. Its ability to label and visualize phospholipids in live cells has made it a valuable tool for the study of membrane dynamics and lipid trafficking. Despite its limitations, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has the potential to contribute to the understanding of various cellular processes and disease states.
Métodos De Síntesis
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the coupling of NBD-dodecanoic acid with palmitoyl-CoA to form NBD-palmitoyl-dodecanoyl-CoA, which is then used to acylate phosphatidylserine. The final product is purified using chromatography techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has been used extensively in scientific research as a fluorescent probe to study various cellular processes. One of the main applications of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is in the study of membrane dynamics and lipid trafficking. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine allows for easy visualization of the phospholipid in live cells, which can be used to track the movement and distribution of lipids within the cell membrane.
Propiedades
Número CAS |
138898-75-6 |
|---|---|
Nombre del producto |
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Fórmula molecular |
C40H68N5O13P |
Peso molecular |
858 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2S)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H68N5O13P/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(46)54-29-32(30-55-59(52,53)56-31-33(41)40(48)49)57-37(47)25-22-19-16-13-11-14-17-20-23-28-42-34-26-27-35(45(50)51)39-38(34)43-58-44-39/h26-27,32-33,42H,2-25,28-31,41H2,1H3,(H,48,49)(H,52,53)/t32-,33-/m0/s1 |
Clave InChI |
RJXPDLXIFQXFME-LQJZCPKCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Otros números CAS |
138898-75-6 |
Sinónimos |
(1-palmitoyl-2-NBD-aminododecanoyl)phosphatidylserine (palmitoyl-C12-NBD)-PS 1-palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
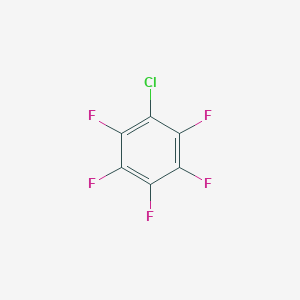
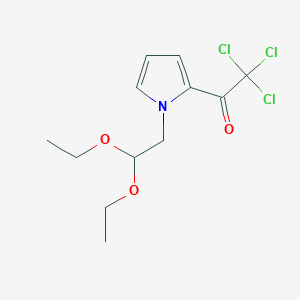
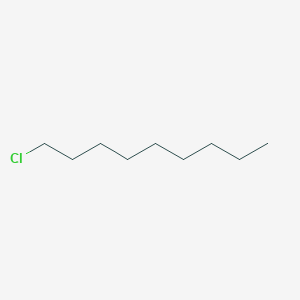
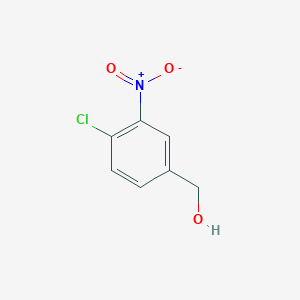
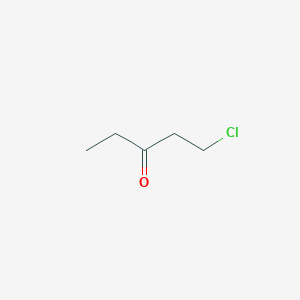
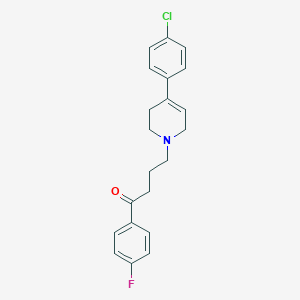
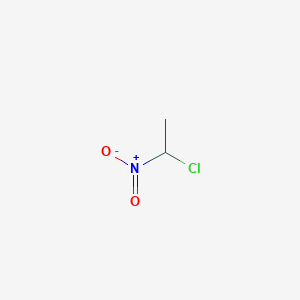
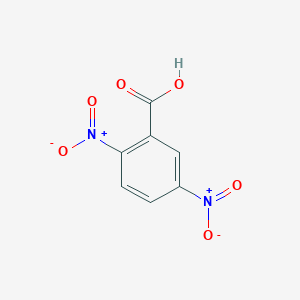
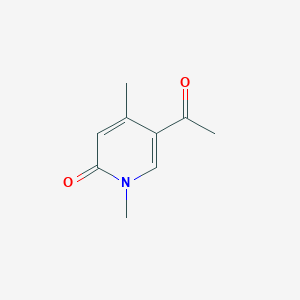
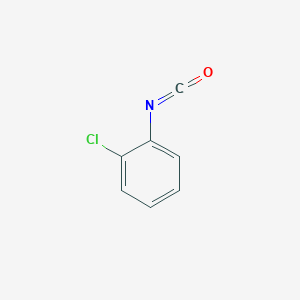
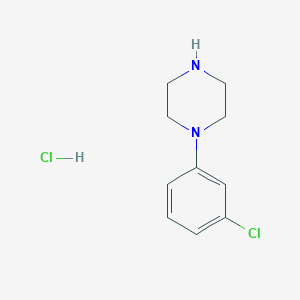
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
